

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)-1H-imidazole

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Compound of Interest

2-Methyl-4-(trifluoromethyl)-1Himidazole

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This technical guide provides a comprehensive overview of **2-Methyl-4-(trifluoromethyl)-1H-imidazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its core chemical properties, synthesis methodologies, and its emerging role in various therapeutic areas, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Information

2-Methyl-4-(trifluoromethyl)-1H-imidazole is a substituted imidazole, a class of compounds known for its wide range of biological activities. The incorporation of a trifluoromethyl group (-CF₃) often enhances the metabolic stability and lipophilicity of the molecule, making it a valuable building block in the design of novel therapeutic agents.[1]



Property	Value	Source
Molecular Formula	C5H5F3N2	[1][2]
Molecular Weight	150.10 g/mol	[1][2]
CAS Registry Number	33468-67-6	[1][2]
IUPAC Name	2-methyl-4- (trifluoromethyl)-1H-imidazole	
Alternative Name	2-methyl-5- (trifluoromethyl)-1H-imidazole	[1]
Physical Form	Solid	[2]

Synthesis and Experimental Protocols

The synthesis of substituted imidazoles is a well-established area of organic chemistry, with several methodologies available. For **2-Methyl-4-(trifluoromethyl)-1H-imidazole**, multi-component reactions are a common and efficient approach.

This protocol outlines a general methodology for the synthesis of trifluoromethyl-substituted imidazoles based on multi-component reaction principles.[1]

Objective: To synthesize **2-Methyl-4-(trifluoromethyl)-1H-imidazole** via a one-pot reaction.

Materials:

- A trifluoromethyl-containing ketone or a related precursor
- An appropriate aldehyde
- Ammonium acetate
- Solvent (e.g., Dimethylformamide DMF)
- Catalyst (e.g., Sodium metabisulfite)
- Standard laboratory glassware for reflux reactions



• Purification apparatus (e.g., column chromatography, recrystallization setup)

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the trifluoromethyl-ketone precursor, the aldehyde, and ammonium acetate in equimolar amounts.
- Solvent and Catalyst Addition: Add DMF as the solvent to dissolve the reactants. Introduce a
 catalytic amount of sodium metabisulfite to the mixture.
- Reflux: Heat the reaction mixture to reflux. The temperature and duration will depend on the specific substrates but typically ranges from 4 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring the mixture into a beaker of ice-cold water.
- Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure 2-Methyl-4-(trifluoromethyl)-1H-imidazole.

Biological Significance and Applications in Drug Development

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[3][4][5] The unique properties of **2-Methyl-4-** (trifluoromethyl)-1H-imidazole make it a compound of interest for developing new therapeutic agents.



Antiviral and Anticancer Potential: Research has highlighted the potential of imidazole derivatives, including those with a trifluoromethyl group, in antiviral and anticancer applications. [1] The trifluoromethyl group can modulate the molecule's interaction with biological targets and improve its pharmacokinetic profile.[1] Studies have shown that certain derivatives exhibit significant activity against various viruses and can induce apoptosis in cancer cells.[1] Imidazole-based compounds are being investigated as inhibitors of key enzymes in cancer progression, such as sirtuins.[6]

Mechanism of Action: The biological effects of **2-Methyl-4-(trifluoromethyl)-1H-imidazole** are attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, which facilitates passage through cellular membranes to engage with intracellular targets.[1] The imidazole ring itself can participate in hydrogen bonding and coordination with metal ions, which is crucial for its role in the active sites of enzymes.[7]

The following diagram illustrates a typical workflow for the investigation of **2-Methyl-4- (trifluoromethyl)-1H-imidazole** as a potential drug candidate.



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Caption: Drug discovery workflow for imidazole derivatives.

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